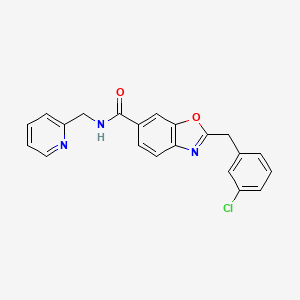
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential as a fungicide. This compound has shown promising results in inhibiting the growth of various fungi, making it a valuable tool for agricultural and industrial applications. In
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol involves the inhibition of ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane, and its inhibition leads to membrane disruption and cell death. This compound specifically targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammals and other non-target organisms. However, it may have some negative effects on the environment, as it can persist in soil and water systems. This compound has also been shown to have some phytotoxicity, which may limit its use as a seed treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol in lab experiments is its specificity for fungal lanosterol 14α-demethylase. This allows for targeted inhibition of fungal growth, without affecting non-target organisms. However, its phytotoxicity and potential environmental impact may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol. One area of interest is the development of new formulations and delivery systems for this compound, which may improve its efficacy and reduce its environmental impact. Another area of research is the investigation of its potential as a synergist with other fungicides, which may enhance its antifungal activity. Additionally, further studies are needed to assess its long-term effects on soil and water systems, as well as its potential for resistance development in target fungi.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol involves the reaction of 4-chlorophenol with sodium hydride, followed by the addition of 1H-1,2,4-triazole-5-thiol. The resulting compound is then oxidized with hydrogen peroxide to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol has been extensively studied for its antifungal properties. It has been shown to inhibit the growth of various fungi, including Aspergillus flavus, Fusarium oxysporum, and Rhizoctonia solani. This compound has also been tested for its potential as a seed treatment for controlling seed-borne diseases in various crops, such as wheat, barley, and maize.
Propiedades
IUPAC Name |
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3S/c12-8-1-3-10(4-2-8)18-5-9(16)6-19(17)11-13-7-14-15-11/h1-4,7,9,16H,5-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOLCDLKSGXWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CS(=O)C2=NC=NN2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclobutanecarboxamide](/img/structure/B6027497.png)
![(3'R*,4'R*)-1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6027502.png)
![[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B6027506.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6027508.png)
![1-(2-phenylethyl)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6027511.png)
![6-amino-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6027516.png)

![ethyl 3-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6027533.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6027541.png)
![2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6027549.png)


![6-tert-butyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6027574.png)
![3-{[(3-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6027576.png)